BenchChemオンラインストアへようこそ!

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide

Anticonvulsant drug discovery Crystallography Pharmacophore modeling

N‑(2‑Hydroxy‑1,1‑dimethylethyl)cinnamamide (synonyms: (2E)‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)‑3‑phenylprop‑2‑enamide; IUPAC: (E)‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)‑3‑phenylprop‑2‑enamide) is a synthetic cinnamamide derivative (C₁₃H₁₇NO₂, MW 219.28 g mol⁻¹). The compound belongs to the N‑cinnamoyl aminoalkanol subclass and carries a sterically hindered 2‑hydroxy‑1,1‑dimethylethyl substituent on the amide nitrogen, which differentiates it from other N‑hydroxyalkyl cinnamamides.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 30687-08-2
Cat. No. B13825812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxy-1,1-dimethylethyl)cinnamamide
CAS30687-08-2
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+
InChIKeyHLNXBLMILSOABY-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide (CAS 30687‑08‑2) – Scientific Procurement Baseline


N‑(2‑Hydroxy‑1,1‑dimethylethyl)cinnamamide (synonyms: (2E)‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)‑3‑phenylprop‑2‑enamide; IUPAC: (E)‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)‑3‑phenylprop‑2‑enamide) is a synthetic cinnamamide derivative (C₁₃H₁₇NO₂, MW 219.28 g mol⁻¹) . The compound belongs to the N‑cinnamoyl aminoalkanol subclass and carries a sterically hindered 2‑hydroxy‑1,1‑dimethylethyl substituent on the amide nitrogen, which differentiates it from other N‑hydroxyalkyl cinnamamides [1]. It has documented anticonvulsant activity and a unique intramolecular hydrogen‑bonding motif that is not observed in close structural analogs [1].

Why N‑(2‑Hydroxy‑1,1‑dimethylethyl)cinnamamide Cannot Be Replaced by Simple In‑Class Analogs


Within the cinnamamide family, the N‑substituent strongly modulates both the solid‑state conformation and the pharmacological profile. The 2‑hydroxy‑1,1‑dimethylethyl group of the target compound creates a sterically constrained, gem‑dimethyl‑substituted aminoalkanol tail that enables a unique intramolecular O H···O = C hydrogen bond between the hydroxyl group and the amide carbonyl [1]. This interaction is absent in the simple N‑(2‑hydroxyethyl) analog (idrocilamide) and in the N‑(2‑hydroxypropyl) analog (KM‑568), and it has been proposed as a key element of the pharmacophore for anticonvulsant activity [1]. Consequently, procurement decisions that treat all N‑hydroxyalkyl cinnamamides as interchangeable risk selecting a compound with a different conformational preference, hydrogen‑bonding capacity, and potentially a different biological readout. The quantitative evidence below identifies the specific points of differentiation that matter for selection.

N‑(2‑Hydroxy‑1,1‑dimethylethyl)cinnamamide – Comparator‑Based Quantitative Differentiation Evidence


Intramolecular Hydrogen‑Bond Motif Unique Among Cinnamamide Derivatives

In a head‑to‑head crystallographic comparison of three closely related cinnamamide derivatives with proven anticonvulsant activity, only the target compound – (2E)‑N‑(1‑hydroxy‑2‑methylpropan‑2‑yl)‑3‑phenylprop‑2‑enamide, designated compound (2) – exhibits an intramolecular O H···O hydrogen bond between the hydroxyl group and the amide carbonyl oxygen [1]. The comparator compounds – (R,S)‑(2E)‑N‑(2‑hydroxybutyl)‑3‑phenylprop‑2‑enamide (1) and (R,S)‑(2E)‑N‑(1‑hydroxy‑3‑methylbutan‑2‑yl)‑3‑phenylprop‑2‑enamide (3) – do not form this interaction [1]. The authors explicitly state: ‘The carbonyl group of (2) is engaged in an intramolecular hydrogen bond with the hydroxy group. This type of interaction is observed for the first time in these kinds of derivatives’ [1]. This intramolecular H‑bond locks the amide side‑chain into a distinct conformation that contributes to the proposed pharmacophore model for anticonvulsant cinnamamides.

Anticonvulsant drug discovery Crystallography Pharmacophore modeling

Proven Anticonvulsant Activity – Qualitative Differentiation from the Muscle‑Relaxant Analog Idrocilamide

The target compound is described in the primary literature as possessing ‘proven anticonvulsant activity’ and was included in a pharmacophore‑oriented crystallographic study precisely because of this activity [1]. In contrast, the closest commercially available comparator, idrocilamide (N‑(2‑hydroxyethyl)cinnamamide, CAS 6961‑46‑2), is characterized predominantly as a skeletal muscle relaxant with a different pharmacological fingerprint . The anticonvulsant activity of the target compound was established in rodent seizure models in earlier work by the same group (referenced but not re‑tabulated in the 2018 crystallography paper). Exact ED₅₀ values for the target compound in MES, scPTZ, or 6‑Hz tests were not located in the publicly available abstracts or full texts accessible during this analysis; the raw pharmacological data resides in prior publications by Gunia‑Krzyżak et al. that could not be retrieved in full. Therefore, the differentiation here is based on (i) documented anticonvulsant activity versus muscle‑relaxant activity and (ii) the distinct solid‑state conformation linked to the anticonvulsant pharmacophore.

Anticonvulsant screening Neurological disorders In vivo seizure models

Physicochemical Property Differentiation from N‑(2‑Hydroxyethyl)cinnamamide (Idrocilamide)

The target compound and its simpler analog idrocilamide can be distinguished by several computed and experimental physicochemical parameters that influence formulation, chromatographic behavior, and permeability. The target compound has a higher molecular weight (219.28 vs. 191.23 g mol⁻¹), a polar surface area (PSA) of 49.33 Ų , an experimentally reported boiling point of 436.5 °C at 760 mmHg and a density of 1.096 g cm⁻³ . Idrocilamide has a PSA of approximately 49.3 Ų (similar, because the H‑bond donor/acceptor count is identical) but a lower boiling point (~439 °C at 760 mmHg) and a lower density (~1.1 g cm⁻³; exact value varies by source). The additional methyl groups on the target compound increase logP (calculated XLogP3 ≈ 2.2 vs. ≈ 1.4 for idrocilamide), which may enhance blood‑brain barrier penetration – a desirable feature for CNS‑targeted anticonvulsant research. These differences are modest but can be decisive in selecting a compound for specific in vivo protocols where lipophilicity and volatility matter.

Physicochemical profiling ADME prediction Analytical chemistry

Steric Bulk at the Amide Nitrogen – Class‑Level Differentiation from N‑(2‑Hydroxypropyl)cinnamamide (KM‑568)

N‑(2‑Hydroxypropyl)cinnamamide (KM‑568, CAS not assigned) is a well‑characterized anticonvulsant cinnamamide with published ED₅₀ values: MES ED₅₀ = 44.46 mg kg⁻¹ (i.p., mice) and Frings audiogenic seizure model ED₅₀ = 13.21 mg kg⁻¹ [1]. KM‑568 carries a linear 2‑hydroxypropyl side‑chain, whereas the target compound bears a gem‑dimethyl‑substituted 2‑hydroxy‑1,1‑dimethylethyl group that introduces greater steric hindrance and conformational restriction at the amide nitrogen. In the broader class of N‑cinnamoyl aminoalkanols, increased steric bulk correlates with altered metabolic stability in rat liver microsomes and modified GABAₐ receptor interaction profiles [2]. No direct head‑to‑head ED₅₀ comparison between the target compound and KM‑568 is available in the open literature; however, the unique intramolecular H‑bond of the target compound (Evidence Item 1) is structurally enabled by the gem‑dimethyl substitution and is not possible for KM‑568. This class‑level SAR suggests the target compound may exhibit a different efficacy/toxicity window, but this remains to be quantitatively confirmed.

Medicinal chemistry Structure‑activity relationship CNS drug design

Commercial Availability and Sourcing Differentiation

The target compound is offered by multiple specialty chemical suppliers (e.g., BOC Sciences, ChemBlink‑listed vendors, PINPOOLS) with catalog listings confirming identity and purity specifications [1]. Idrocilamide is widely available from major vendors (MedChemExpress, etc.) as a reference standard. KM‑568 is primarily a research‑lab synthesis product with limited commercial availability. The target compound occupies a middle ground: it is commercially accessible for procurement at research scale, whereas KM‑568 may require custom synthesis, and idrocilamide is off‑target for anticonvulsant studies. No vendor provides comparative biological QC data (e.g., in‑house IC₅₀ panels) for the target compound.

Chemical procurement Research chemical supply Vendor comparison

Limitations Statement – Available Quantitative Evidence

High‑strength quantitative head‑to‑head evidence (e.g., side‑by‑side ED₅₀ in identical seizure models, parallel metabolic stability assays, or direct target‑engagement data) for N‑(2‑hydroxy‑1,1‑dimethylethyl)cinnamamide versus its closest anticonvulsant analogs is currently absent from the open, indexed literature. The crystallography study [1] provides robust structural differentiation (Evidence 1), but the underlying pharmacological data were published in earlier, less‑accessible sources and could not be retrieved in numeric form. Prospective buyers should request unpublished ED₅₀ tables or internal QC data from vendors if quantitative potency comparisons are required for their selection decision. This guide presents the strongest available differentiation grounded in crystallographic, physicochemical, and pharmacological‑class evidence, explicitly flagging where numeric comparisons are unavailable.

Data gap analysis Evidence strength assessment Procurement risk

N‑(2‑Hydroxy‑1,1‑dimethylethyl)cinnamamide – Evidence‑Based Application Scenarios for Scientific Procurement


Anticonvulsant Drug Discovery & Pharmacophore Studies

The compound is directly suited for anticonvulsant screening cascades and pharmacophore validation studies. Its unique intramolecular H‑bond (Evidence 1) provides a conformationally constrained template for SAR exploration. Researchers developing next‑generation antiepileptic agents can use this compound as a reference to test the hypothesis that locking the amide side‑chain via an internal H‑bond improves target engagement at GABAₐ receptors or voltage‑gated sodium channels [1].

Differentiation from Muscle‑Relaxant Cinnamamides in CNS Research

Laboratories studying central nervous system disorders should procure this compound rather than idrocilamide when the endpoint is seizure protection rather than muscle relaxation. The pharmacological divergence (Evidence 2) ensures that experimental outcomes are not confounded by off‑target muscle‑relaxant effects, which are documented for idrocilamide [1].

Metabolic Stability and Brain Penetration Studies

The increased lipophilicity (ΔlogP ≈ +0.8 vs. idrocilamide) and gem‑dimethyl steric shielding (Evidence 3 and 4) make this compound a candidate for comparative metabolic stability assays in liver microsomes and brain‑to‑plasma ratio determinations. Procurement for ADME‑focused studies is justified when the goal is to correlate N‑substituent branching with improved pharmacokinetic properties [2].

Crystallography and Solid‑State Conformation Libraries

Because the compound is one of only three cinnamamides for which high‑resolution X‑ray structures have been published alongside anticonvulsant activity data, it serves as a valuable entry in crystallographic databases for computational chemists building pharmacophore models or performing docking studies [1]. Procurement for crystallographic fragment libraries or co‑crystallization screens is supported by the existing structural data.

Quote Request

Request a Quote for N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.